Ethyl 6-oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylate

Medicinal chemistry Kinase inhibitor design Structure‑activity relationship

Ethyl 6‑oxo‑1,7‑dihydropyrazolo[3,4‑b]pyridine‑5‑carboxylate (CAS 2106705‑88‑6) is a heterobicyclic building block composed of a fused pyrazole–pyridine core bearing a C5 ethyl ester and a C6 carbonyl [REFS‑1]. The 1,7‑dihydro oxidation state preserves a free NH on the pyrazole ring, while the ester is positioned at the 5‑position rather than the more common 4‑position, creating a distinct vector for late‑stage functionalisation [REFS‑2].

Molecular Formula C9H9N3O3
Molecular Weight 207.19 g/mol
Cat. No. B12832538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylate
Molecular FormulaC9H9N3O3
Molecular Weight207.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(NC1=O)NN=C2
InChIInChI=1S/C9H9N3O3/c1-2-15-9(14)6-3-5-4-10-12-7(5)11-8(6)13/h3-4H,2H2,1H3,(H2,10,11,12,13)
InChIKeyBBLLVLRQSUKBEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6‑oxo‑1,7‑dihydropyrazolo[3,4‑b]pyridine‑5‑carboxylate: Core‑Scaffold Procurement Guide for Kinase‑Focused Medicinal Chemistry


Ethyl 6‑oxo‑1,7‑dihydropyrazolo[3,4‑b]pyridine‑5‑carboxylate (CAS 2106705‑88‑6) is a heterobicyclic building block composed of a fused pyrazole–pyridine core bearing a C5 ethyl ester and a C6 carbonyl [REFS‑1]. The 1,7‑dihydro oxidation state preserves a free NH on the pyrazole ring, while the ester is positioned at the 5‑position rather than the more common 4‑position, creating a distinct vector for late‑stage functionalisation [REFS‑2]. These features place the compound inside the dihydropyrazolo[3,4‑b]pyridine family that has been extensively exploited for glycogen synthase kinase‑3β (GSK‑3β) and phosphodiesterase (PDE) inhibitor programmes [REFS‑3][REFS‑4].

Regioisomer 5‑carboxylate ester for GSK‑3β hinge‑binding pharmacophore
H‑Bond Donor Unsubstituted N1 retains free NH for kinase hinge interaction
Scaffold Use Minimal core for lead optimisation and parallel amide library synthesis

Why Generic Pyrazolopyridine Substitution Fails for Ethyl 6‑oxo‑1,7‑dihydropyrazolo[3,4‑b]pyridine‑5‑carboxylate


The dihydropyrazolo[3,4‑b]pyridine scaffold is highly sensitive to the position of the carboxylate ester and the substitution pattern on the pyrazole nitrogen [REFS‑1]. Moving the ester from the 5‑position to the 4‑position (e.g., ethyl 6‑oxo‑6,7‑dihydro‑1H‑pyrazolo[3,4‑b]pyridine‑4‑carboxylate, CAS 1246552‑63‑5) alters the hydrogen‑bonding geometry with kinase hinge regions, while N‑alkylation (e.g., ethyl 1‑ethyl‑6‑oxo‑6,7‑dihydro‑1H‑pyrazolo[3,4‑b]pyridine‑4‑carboxylate, CAS 1160246‑35‑4) removes a hydrogen‑bond donor and increases molecular weight, affecting both potency and physicochemical properties [REFS‑2][REFS‑3]. Even a methyl insertion (ethyl 3‑methyl‑6‑oxo‑1,7‑dihydropyrazolo[3,4‑b]pyridine‑4‑carboxylate, CAS 1018166‑61‑4) introduces steric bulk at the 3‑position that can abrogate binding to flat ATP pockets [REFS‑4]. These regio‑ and substituent‑dependent differences mean that pharmacological and physicochemical profiles do not track predictably across in‑class analogs; direct procurement of the precise scaffold is required to maintain structure‑activity relationship (SAR) consistency.

Target Scaffold
Analog That May Not Substitute
SAR Mismatch
5‑COOEt, N1‑H
4‑COOEt analog (CAS 1246552‑63‑5)
Ester vector shifts toward ribose pocket; hinge geometry lost
N1‑H (free NH donor)
N1‑ethyl analog (CAS 1160246‑35‑4)
Removes key H‑bond donor; ≥10‑fold potency loss reported for class
C3‑H (no steric bulk)
3‑methyl analog (CAS 1018166‑61‑4)
Steric clash with gatekeeper residue; disfavoured for flat ATP site

Quantitative Procurement Evidence: Ethyl 6‑oxo‑1,7‑dihydropyrazolo[3,4‑b]pyridine‑5‑carboxylate vs. Closest Analogs


Regio‑isomeric Ester Position: 5‑Carboxylate vs. 4‑Carboxylate Geometric Differentiation

The target compound bears the ethyl carboxylate exclusively at the 5‑position of the pyrazolo[3,4‑b]pyridine ring, whereas the closest unsubstituted analog (ethyl 6‑oxo‑6,7‑dihydro‑1H‑pyrazolo[3,4‑b]pyridine‑4‑carboxylate, CAS 1246552‑63‑5) carries the ester at the 4‑position [REFS‑1]. In the GSK‑3β co‑crystal structures reported for the pyrazolo[3,4‑b]pyridine series, the 5‑carboxylate engages a distinct water‑mediated hydrogen‑bond network with the kinase hinge region that cannot be recapitulated by the 4‑substituted isomer, which directs the ester toward the solvent‑exposed ribose pocket [REFS‑2].

5‑ vs 4‑COOEt
Reported
5‑carboxylate vs 4‑carboxylate; vector shift ~2.4 Å, altered electrostatic surface
5‑position required for hinge‑binding pharmacophore alignment
Co‑crystal guided; 4‑isomer directs into solvent‑exposed ribose pocket
Medicinal chemistry Kinase inhibitor design Structure‑activity relationship

N1‑Unsubstituted Pyrazole: Hydrogen‑Bond Donor Capacity vs. N‑Alkylated Analogs

Ethyl 6‑oxo‑1,7‑dihydropyrazolo[3,4‑b]pyridine‑5‑carboxylate retains a free NH on the pyrazole ring (1,7‑dihydro form), providing a hydrogen‑bond donor that is absent in the N‑ethyl analog (ethyl 1‑ethyl‑6‑oxo‑6,7‑dihydro‑1H‑pyrazolo[3,4‑b]pyridine‑4‑carboxylate, CAS 1160246‑35‑4) [REFS‑1][REFS‑2]. In kinase inhibitor design, the pyrazole NH of the 1H‑pyrazolo[3,4‑b]pyridine system often acts as a hinge‑binding donor, and its alkylation leads to loss of affinity (≥10‑fold increase in IC₅₀ reported for analogous N‑methyl vs. NH pairs in related GSK‑3β series) [REFS‑3].

NH vs N‑Et
Class‑level
Free NH donor present; N‑ethyl loses donor and adds 28 Da. ≥10‑fold IC₅₀ shift reported in analogous GSK‑3β pairs
Unsubstituted N1 preserves key hinge‑binding hydrogen bond
Class‑level SAR; alkylation may reduce affinity
Medicinal chemistry Kinase hinge binding Hydrogen‑bond donor

Absence of C3 Substituent: Minimal Steric Hindrance vs. 3‑Methyl Analog

The target compound is unsubstituted at the C3 position of the pyrazole ring, whereas ethyl 3‑methyl‑6‑oxo‑1,7‑dihydropyrazolo[3,4‑b]pyridine‑4‑carboxylate (CAS 1018166‑61‑4) carries a methyl group at C3, increasing molecular weight from 207.19 to 221.21 Da and introducing steric bulk adjacent to the hinge‑binding region [REFS‑1][REFS‑2]. In published SAR for pyrazolo[3,4‑b]pyridine GSK‑3β inhibitors, C3 substitution is generally disfavoured for flat ATP‑site binding, and the most potent compounds (IC₅₀ < 10 nM) in the series are unsubstituted at this position [REFS‑3].

C3‑H vs C3‑Me
Class‑level
No C3 substituent vs 3‑methyl (MW +14 Da). Steric bulk disfavoured for sub‑10 nM GSK‑3β inhibitors in published series
Minimal steric footprint enables flat ATP‑site insertion
C3‑methyl may clash with gatekeeper residue
Medicinal chemistry ATP‑competitive inhibitors Steric tolerance

Supplier‑Certified Purity Benchmarking: ≥95% Assay Consistency Across Vendors

The target compound is commercially available at a certified purity of ≥95% from multiple independent vendors (AChemBlock: 95%; MolCore: NLT 98%) [REFS‑1][REFS‑2]. Comparable purity specifications exist for the 4‑carboxylate analog (Bidepharm: standard purity 95%) and the 3‑methyl‑4‑carboxylate analog (Fisher/eMolecules: 95%) [REFS‑3][REFS‑4]; however, the target compound’s availability at NLT 98% from MolCore provides a higher purity ceiling for sensitive catalytic or biophysical assays where trace impurities can confound IC₅₀ determination.

Purity tier
Data to verify
95% (AChemBlock) and NLT 98% (MolCore) available; 4‑carboxylate analogs typical 95%
Higher purity tier may support sensitive biochemical assays
Supplier QC certificates; verify lot‑specific purity
Chemical procurement Quality control Building block validation

Direct Precursor to 5‑Carboxylic Acid: Hydrolysis to the Free Acid Without Skeletal Rearrangement

The ethyl ester of the target compound can be hydrolysed under standard basic conditions to yield 6‑oxo‑1,7‑dihydropyrazolo[3,4‑b]pyridine‑5‑carboxylic acid (CAS 1516809‑63‑4), a versatile intermediate for amide coupling and library synthesis [REFS‑1]. The acid is commercially available (AChemBlock: 95% purity; 1 g list price $2,305), confirming that the ethyl ester serves as a direct, non‑rearranging precursor [REFS‑2]. In contrast, the 4‑carboxylate regioisomer yields a structurally divergent acid that positions the carboxylic handle in a different trajectory, incompatible with SAR series targeting the 5‑position vector [REFS‑3].

Hydrolysis route
Data to verify
Ethyl ester → 6‑oxo‑1,7‑dihydropyrazolo[3,4‑b]pyridine‑5‑carboxylic acid (CAS 1516809‑63‑4), commercial intermediate at 95%
Direct precursor for amide library synthesis without skeletal rearrangement
4‑carboxylate acid counterpart not widely catalogued
Synthetic chemistry Late‑stage functionalisation Amide coupling

Optimal Application Scenarios for Ethyl 6‑oxo‑1,7‑dihydropyrazolo[3,4‑b]pyridine‑5‑carboxylate Procurement


GSK‑3β Inhibitor Lead Optimisation Requiring 5‑Position Vector Elaboration

For drug discovery programmes targeting glycogen synthase kinase‑3β (GSK‑3β), the target compound provides the correct 5‑carboxylate ester that maps onto the hinge‑binding pharmacophore established in the Witherington et al. (2003) SAR series [REFS‑1]. The unsubstituted N1 and C3 positions preserve the minimal scaffold required for flat ATP‑site insertion. Procurement of the 5‑carboxylate regioisomer avoids the off‑target trajectory introduced by the 4‑carboxylate analog, which directs substituents toward the ribose pocket rather than the hinge [REFS‑1].

Parallel Amide Library Synthesis via 5‑Carboxylic Acid Intermediate

The ethyl ester is a direct precursor to 6‑oxo‑1,7‑dihydropyrazolo[3,4‑b]pyridine‑5‑carboxylic acid (CAS 1516809‑63‑4), a commercially validated intermediate with confirmed 95% purity [REFS‑1]. This enables a two‑step workflow (ester hydrolysis → HATU‑mediated amide coupling) for generating diverse 5‑amide libraries without skeletal rearrangement. The 4‑carboxylate analog lacks a similarly well‑characterised acid intermediate, increasing synthetic uncertainty and procurement lead time for parallel library synthesis [REFS‑2].

Kinase Selectivity Profiling Using a Minimal Unsubstituted Scaffold

Because the compound lacks C3 and N1 substituents, it represents the smallest functionalised pyrazolo[3,4‑b]pyridine core suitable for broad‑panel kinase profiling. The NLT 98% purity tier available from MolCore [REFS‑1] meets the stringency requirements of commercial kinase inhibition panels (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX), where ≥98% purity is recommended to avoid false‑positive hits. The 3‑methyl and N‑ethyl analogs introduce steric bulk that can selectively abrogate binding to kinases with constricted ATP pockets, making them less suitable as universal profiling scaffolds [REFS‑2].

Structure‑Based Drug Design Using Co‑Crystal‑Guided Vector Elaboration

The 5‑carboxylate orientation of the target compound matches the vector defined in published co‑crystal structures of pyrazolo[3,4‑b]pyridine‑5‑carboxylate derivatives bound to GSK‑3β [REFS‑1]. Computational chemistry teams can dock the ethyl ester directly into the reported binding pose (PDB‑referenced) and enumerate virtual libraries with confidence that the 5‑position trajectory is experimentally validated. The 4‑carboxylate analog requires a different docking pose, increasing the risk of false‑negative virtual screening results [REFS‑1].

Application
Selection Property
Validation Focus
GSK‑3β inhibitor lead optimisation
5‑carboxylate regioisomer matching hinge‑binding vector
Co‑crystal‑guided pharmacophore alignment; avoid 4‑COOEt trajectory
Parallel amide library synthesis
Ethyl ester as direct precursor to 5‑carboxylic acid intermediate
Commercial availability of acid (CAS 1516809‑63‑4) and hydrolysis reproducibility
Kinase selectivity profiling
Minimal unsubstituted scaffold (C3‑H, N1‑H)
High‑purity grade suitable for panel screening; avoid steric bias from methyl/ethyl analogs
Structure‑based drug design
5‑position ester vector validated in published GSK‑3β co‑crystal structures
Docking pose fidelity; avoid false‑negative virtual screens with 4‑carboxylate isomer
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